

Molecular weight and formula of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid
Cat. No.:	B1275784

[Get Quote](#)

An In-depth Technical Guide to 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid**, a versatile chemical compound with significant applications in various scientific and industrial fields. This document details its chemical and physical properties, synthesis methodologies, and key applications, with a focus on its role as an intermediate in the synthesis of dyes and pigments.

Chemical and Physical Properties

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid, also known by synonyms such as 2-Amino-4-nitrophenol-6-sulfonic acid and 4-Nitro-2-Aminophenol-6-Sulfonic acid, is an organic compound with the CAS number 96-67-3.^[1] Its multifaceted chemical structure, incorporating amino, hydroxyl, nitro, and sulfonic acid functional groups, contributes to its wide-ranging reactivity and utility.^[1]

Molecular and Physical Data

The fundamental molecular and physical characteristics of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ N ₂ O ₆ S	[1][2]
Molecular Weight	234.19 g/mol	[1]
CAS Number	96-67-3	[1][2]
IUPAC Name	3-amino-2-hydroxy-5-nitrobenzenesulfonic acid	[1]
Appearance	White to light yellow or dark green crystalline powder	[1]
Melting Point	285 °C	[2]
Density	1.877 g/cm ³	[2]
Water Solubility	0.1-0.5 g/100 mL at 21.5°C	[2]

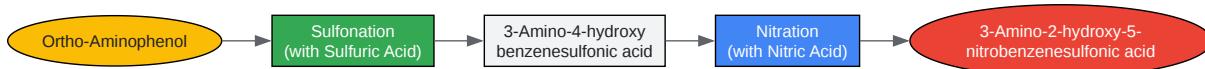
Synthesis of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

The synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** can be achieved through multiple pathways, primarily involving the strategic introduction of nitro and sulfonic acid groups onto an aminophenol backbone. Two prominent synthesis routes are outlined below.

Synthesis Route 1: Nitration followed by Sulfonation

A common method for the synthesis of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** involves a two-step process starting from 2-aminophenol. The first step is the nitration of the aromatic ring to introduce a nitro group, followed by sulfonation to add the sulfonic acid group.

[1]



[Click to download full resolution via product page](#)

Synthesis Route 1: Nitration followed by Sulfonation.

Synthesis Route 2: Sulfonation followed by Nitration

An alternative synthesis pathway begins with the sulfonation of ortho-aminophenol, followed by a nitration step.^[3] This method also yields the desired product and offers an alternative for process optimization depending on precursor availability and reaction conditions.

[Click to download full resolution via product page](#)

Synthesis Route 2: Sulfonation followed by Nitration.

Applications in Research and Industry

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a valuable intermediate with a range of applications across different sectors.

Dye Synthesis

The primary application of this compound is as an intermediate in the synthesis of azo dyes.^[4] Its chemical structure allows it to act as a coupling agent, leading to the formation of vibrant and stable colorants used in the textile, ink, and paint industries.^[1]

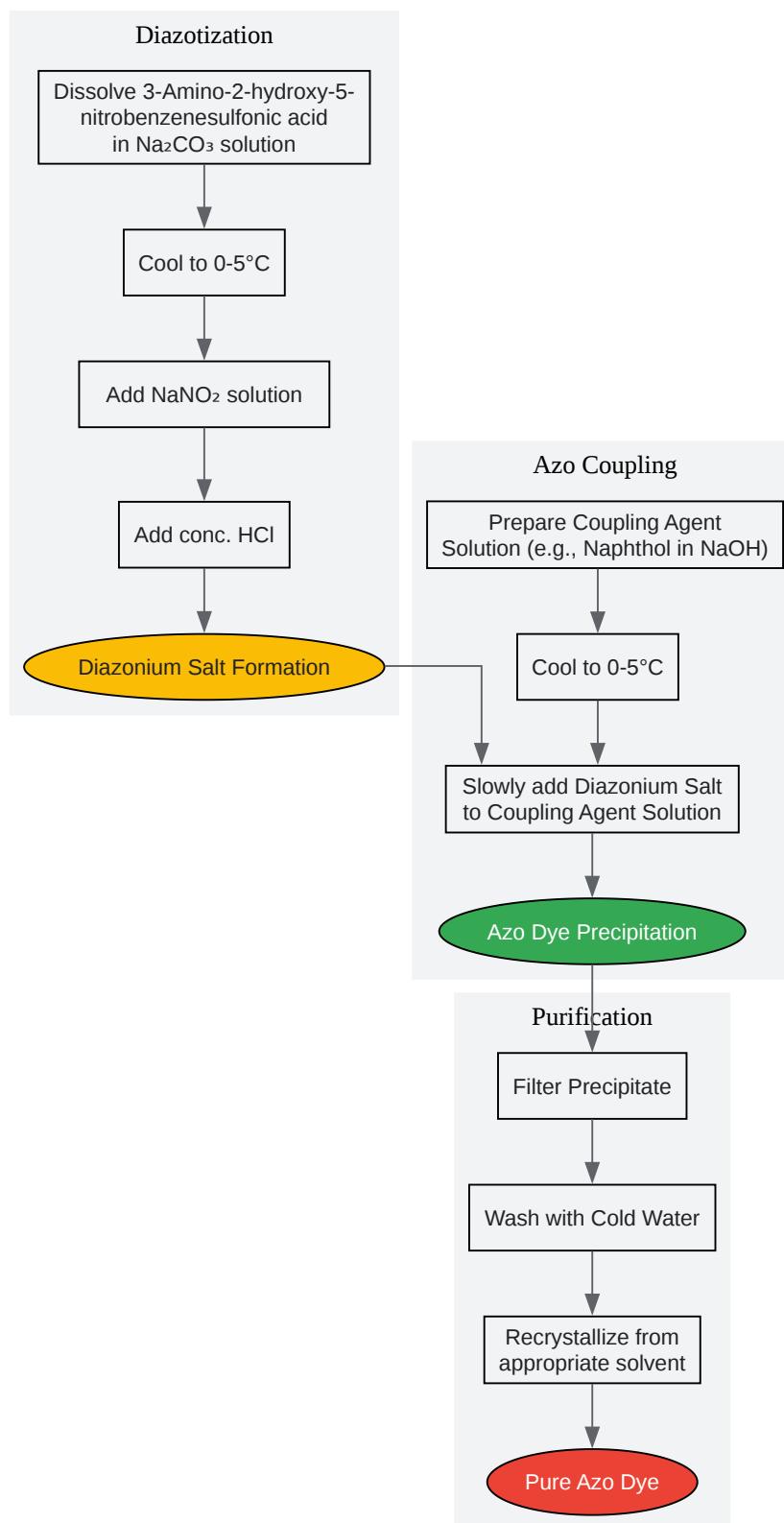
Analytical Chemistry

In analytical chemistry, **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** can be used as a reagent for the determination of certain metal ions, such as iron.^[5] It can also function as a pH indicator.^[5]

Pharmaceutical and Biological Research

The compound has been investigated for its potential in drug development and as a diagnostic reagent.^[1] It is also utilized in enzyme reaction studies and as a substrate in various biochemical assays.^[1]

Experimental Protocol: Generalized Azo Dye Synthesis


The following is a generalized experimental protocol for the synthesis of an azo dye using **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** as the diazo component. This process involves two main stages: diazotization and coupling.

Diazotization of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic Acid

- **Dissolution:** Dissolve a molar equivalent of **3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid** in a dilute solution of sodium carbonate in water.
- **Cooling:** Cool the solution to 0-5°C in an ice bath.
- **Diazotization:** Slowly add a solution of sodium nitrite while maintaining the low temperature. Following this, add concentrated hydrochloric acid dropwise until the solution is acidic. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Azo Coupling

- **Coupling Agent Preparation:** Prepare a solution of the desired coupling agent (e.g., a phenol or naphthol derivative) in an appropriate solvent, such as a dilute sodium hydroxide solution.
- **Cooling:** Cool the coupling agent solution to 0-5°C in an ice bath.
- **Coupling Reaction:** Slowly add the cold diazonium salt solution to the cold coupling agent solution with constant stirring. The azo dye will precipitate out of the solution.
- **Isolation and Purification:** The precipitated dye can be collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent.

[Click to download full resolution via product page](#)**Generalized workflow for Azo Dye Synthesis.**

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid | 96-67-3 [smolecule.com]
- 2. 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid | 96-67-3 [chemnet.com]
- 3. CN1850796A - 3-amino-4-hydroxy benzenesulfonic acid, 3-amino-4-hydroxy-5-nitro benzenesulfonic acid and their salts synthesizing method - Google Patents [patents.google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. nbino.com [nbino.com]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1275784#molecular-weight-and-formula-of-3-amino-2-hydroxy-5-nitrobenzenesulfonic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com